molecular formula C22H23N3O4S B2693140 (E)-3-(3,4-dimethoxyphenyl)-1-(3-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)prop-2-en-1-one CAS No. 1798428-55-3

(E)-3-(3,4-dimethoxyphenyl)-1-(3-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)prop-2-en-1-one

Cat. No.: B2693140
CAS No.: 1798428-55-3
M. Wt: 425.5
InChI Key: GYLYARVWCNMJNM-SOFGYWHQSA-N
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Description

(E)-3-(3,4-dimethoxyphenyl)-1-(3-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)prop-2-en-1-one is a sophisticated chemical hybrid designed for interdisciplinary medicinal chemistry and chemical biology research. Its structure integrates a chalcone-derived scaffold, known for its pharmacophoric properties including kinase inhibition, with a 1,3,4-oxadiazole heterocycle linked to a piperidine ring, a motif frequently employed to modulate physicochemical properties and target engagement. The 1,3,4-oxadiazole moiety is a privileged structure in drug discovery, valued for its metabolic stability and ability to participate in key hydrogen bonding interactions with biological targets. This specific molecular architecture suggests potential as a versatile scaffold for investigating protein kinases and other ATP-binding proteins. Researchers can utilize this compound as a key intermediate or a lead structure in programs aimed at developing novel therapeutics, particularly in oncology and inflammatory diseases where kinase inhibition is a validated strategy . Its well-defined (E)-configured olefin linker provides a rigid, planar conformation that is critical for optimal binding to the active sites of many enzymes. The presence of the thiophene and dimethoxyphenyl rings further enhances its potential for π-stacking and hydrophobic interactions within enzyme pockets, making it a valuable tool for structure-activity relationship (SAR) studies and for probing novel biological pathways.

Properties

IUPAC Name

(E)-3-(3,4-dimethoxyphenyl)-1-[3-(5-thiophen-3-yl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O4S/c1-27-18-7-5-15(12-19(18)28-2)6-8-20(26)25-10-3-4-16(13-25)21-23-24-22(29-21)17-9-11-30-14-17/h5-9,11-12,14,16H,3-4,10,13H2,1-2H3/b8-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYLYARVWCNMJNM-SOFGYWHQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=CC(=O)N2CCCC(C2)C3=NN=C(O3)C4=CSC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C/C(=O)N2CCCC(C2)C3=NN=C(O3)C4=CSC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(3,4-dimethoxyphenyl)-1-(3-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)prop-2-en-1-one typically involves multi-step organic reactions

    Condensation Reaction: The initial step may involve the condensation of 3,4-dimethoxybenzaldehyde with an appropriate piperidine derivative to form an intermediate compound.

    Cyclization: The intermediate may then undergo cyclization with a thiophene derivative to form the oxadiazole ring.

    Substitution: Finally, the compound may be subjected to substitution reactions to introduce the remaining functional groups.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(3,4-dimethoxyphenyl)-1-(3-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding oxides or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to introduce new functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of compounds containing piperidine and oxadiazole structures exhibit promising antimicrobial properties. Studies have shown that similar compounds can inhibit the growth of various bacterial strains. For instance, a related series of piperidine derivatives demonstrated significant antibacterial and antifungal activity against clinically relevant pathogens .

Anticancer Potential

The compound's structure suggests potential anticancer properties. Compounds with oxadiazole rings have been reported to exhibit cytotoxic effects against cancer cell lines. The presence of the thiophene group may enhance these effects through mechanisms involving apoptosis induction and inhibition of tumor cell proliferation .

Neuropharmacology

Piperidine derivatives are known for their neuroactive properties. The incorporation of the 1,3,4-oxadiazole moiety may contribute to neuroprotective effects or modulation of neurotransmitter systems. Preliminary studies suggest that compounds with similar structures can influence dopamine and serotonin pathways, which are crucial in treating neurodegenerative disorders .

Case Study 1: Antimicrobial Evaluation

A study evaluated a series of oxadiazole-piperidine derivatives for their antimicrobial efficacy using standard disk diffusion methods. Results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Case Study 2: Cytotoxicity Assays

In vitro cytotoxicity assays on human cancer cell lines demonstrated that specific analogs of this compound induced significant cell death at low micromolar concentrations. The mechanism was attributed to the activation of apoptotic pathways as confirmed by flow cytometry analysis .

Mechanism of Action

The mechanism of action of (E)-3-(3,4-dimethoxyphenyl)-1-(3-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)prop-2-en-1-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes.

Molecular Targets and Pathways

    Enzymes: The compound may inhibit or activate certain enzymes, affecting metabolic pathways.

    Receptors: It may bind to receptors on cell surfaces, modulating signal transduction pathways.

    Proteins: Interaction with proteins can alter their function, leading to changes in cellular activities.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogs and Differences

Compound 6g: (±)-(E)-3-(5-((2,4-Diaminopyrimidin-5-yl)methyl)-2,3-dimethoxyphenyl)-1-(1-(thiophen-2-yl)-phthalazin-2(1H)-yl)prop-2-en-1-one

Source : Synthesized via Pd(OAc)₂-catalyzed coupling in dry DMF, yielding 68% as a brown solid .

Structural Differences :

Feature Target Compound Compound 6g
Aromatic Substituent 1,3,4-Oxadiazole-thiophen-3-yl Phthalazin-2(1H)-yl + thiophen-2-yl
Piperidine Substitution Oxadiazole-thiophene at position 3 Phthalazine-thiophene at position 1
Additional Groups None 2,4-Diaminopyrimidin-5-ylmethyl on phenyl

Functional Implications :

Natural Products: Zygocaperoside and Isorhamnetin-3-O-glycoside

Source : Isolated from Zygophyllum fabago roots using UV/NMR spectroscopy .

Structural Contrast :

  • These compounds are glycosylated flavonoids, lacking the chalcone backbone and synthetic heterocycles (e.g., oxadiazole, piperidine).
  • Their polar glycoside groups increase water solubility but reduce membrane permeability compared to the target compound’s lipophilic oxadiazole-thiophene system.
Physical Properties
Property Target Compound (Inferred) Compound 6g
Melting Point ~200–220°C (estimated) 235–237°C
Solubility Low in water; moderate in DMSO Likely similar, enhanced by diaminopyrimidine in 6g

The higher melting point of 6g indicates stronger crystalline packing due to its phthalazine and diaminopyrimidine groups.

Spectroscopic Data Comparison

NMR Signatures
  • Target Compound : Expected peaks include:
    • ¹H-NMR : δ 6.8–7.5 ppm (thiophene and aromatic protons), δ 3.8–4.2 ppm (piperidine CH₂), δ 3.7–3.9 ppm (OCH₃).
    • ¹³C-NMR : δ 165–170 ppm (ketone C=O), δ 150–160 ppm (oxadiazole C=N).
  • Compound 6g : Observed ¹H-NMR signals at δ 7.04–8.06 ppm (phthalazine/thiophene) and δ 3.6–3.8 ppm (OCH₃), with ¹³C-NMR peaks confirming phthalazine (δ 126–137 ppm) and pyrimidine (δ 159–165 ppm) carbons .
IR Spectroscopy
  • Both compounds show C=O stretches near 1630–1640 cm⁻¹. Compound 6g displays additional N-H stretches (3179–3452 cm⁻¹) from its diaminopyrimidine group .

Biological Activity

The compound (E)-3-(3,4-dimethoxyphenyl)-1-(3-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)prop-2-en-1-one is a complex organic molecule that has garnered attention for its potential biological activities. This compound features a unique structural arrangement that includes a dimethoxyphenyl group, a thiophenyl group, and an oxadiazole moiety. The biological activity of this compound is of significant interest in pharmacology and medicinal chemistry due to its potential applications in treating various diseases.

Chemical Structure

The chemical structure of the compound can be summarized as follows:

Property Details
IUPAC Name This compound
Molecular Formula C21H20N2O3S
Molecular Weight 380.5 g/mol
CAS Number 1706491-38-4

Biological Activity Overview

Research indicates that compounds containing the oxadiazole ring exhibit various biological activities including antimicrobial, anticancer, and anti-inflammatory effects. The specific biological activities of this compound have been explored in several studies.

Anticancer Activity

Studies have shown that oxadiazole derivatives can act as effective anticancer agents. For instance:

  • PPAR-alpha Activation: A related compound demonstrated PPAR-alpha agonist activity with an EC50 range of 0.23–0.83 μM. This suggests potential for modulating metabolic pathways involved in cancer progression .

Antimicrobial Activity

The presence of the oxadiazole and thiophene rings contributes to the antimicrobial properties observed in similar compounds:

  • Inhibition of Mycobacterium: Compounds with similar structures have shown significant inhibitory effects against Mycobacterium bovis BCG . These findings highlight the potential for developing new antimycobacterial agents based on this compound's structure.

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds and provided insights into their mechanisms of action:

  • Antitumor Efficacy: A study focused on modifying oxadiazole derivatives to enhance their anticancer properties found that certain modifications led to improved selectivity and potency against tumor cell lines .
  • Antimicrobial Effects: Research on 1,3,4-Oxadiazole derivatives revealed notable antibacterial and antifungal activities against various pathogens. These compounds were assessed for their ability to disrupt bacterial cell wall synthesis .

The mechanism by which this compound exerts its biological effects likely involves interactions with specific molecular targets such as enzymes or receptors. The presence of multiple functional groups allows for diverse interactions including:

  • Hydrogen Bonding: Facilitating binding to target proteins.
  • π–π Stacking: Enhancing stability and interaction with aromatic residues in proteins.

Q & A

Q. What synthetic methodologies are commonly employed to prepare this compound, and what are the critical reaction steps?

The synthesis involves multi-step protocols, including:

  • Coupling reactions to integrate the thiophene-oxadiazole moiety into the piperidine ring.
  • Cyclization to form the 1,3,4-oxadiazole core, often using dehydrating agents like POCl₃ or H₂SO₄.
  • Knoevenagel condensation to introduce the (E)-configured α,β-unsaturated ketone . Key challenges include maintaining stereochemical control during condensation and ensuring high yields in cyclization steps.

Q. Which spectroscopic techniques are essential for characterizing this compound?

A combination of methods is required:

  • NMR spectroscopy (¹H, ¹³C, and 2D-COSY/HMBC) to confirm connectivity and substituent positions .
  • Mass spectrometry (HRMS) for molecular weight validation .
  • X-ray crystallography to resolve stereochemistry and crystal packing, as demonstrated for analogous α,β-unsaturated ketones (R factor: 0.058; data-to-parameter ratio: 14.1) .

Q. How is purity assessed during synthesis, and what analytical thresholds are used?

Purity is evaluated via:

  • HPLC with UV detection (λ = 254 nm), targeting ≥95% purity.
  • Melting point analysis to ensure consistency with literature values for related compounds (e.g., 160–165°C for similar oxadiazole derivatives) .

Advanced Research Questions

Q. How can contradictions in spectroscopic data during structural elucidation be resolved?

Discrepancies (e.g., unexpected coupling constants in ¹H NMR) are addressed by:

  • Comparative analysis with structurally validated analogs (e.g., (E)-1-(5-Iodothiophen-2-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one, resolved via X-ray) .
  • DFT calculations to predict NMR chemical shifts and compare with experimental data .

Q. What computational strategies predict the compound’s reactivity or binding affinity?

Advanced methods include:

  • Density Functional Theory (DFT) to model charge distribution and frontier molecular orbitals, revealing electrophilic/nucleophilic sites .
  • Molecular docking against target proteins (e.g., kinases) using software like AutoDock Vina, validated with crystallographic data from related ligands .

Q. How are structure-activity relationships (SAR) studied for this compound?

SAR studies involve:

  • Systematic substitution of the 3,4-dimethoxyphenyl or thiophene groups to assess biological activity changes (e.g., antimicrobial or anticancer assays) .
  • Comparative IC₅₀ analysis against analogs, as seen in studies on 3-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-8-nitro-2H-chromen-2-one .

Methodological Notes

  • Contradiction Resolution : Cross-validation between experimental and computational data is critical for complex heterocycles .
  • Scalability : Pilot-scale synthesis requires optimization of solvent systems (e.g., switching from DMF to acetonitrile for greener processing) .

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